molecular formula C23H16ClN3O B2808152 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-09-4

1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2808152
CAS No.: 932329-09-4
M. Wt: 385.85
InChI Key: FILXACUMKHZMRJ-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . The presence of the pyrazole and phenyl groups may also contribute to its properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with a pyrazole ring and phenyl groups attached. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Quinoxaline and Its Derivatives

Quinoxaline derivatives, closely related to quinolines, are utilized in dyes, pharmaceuticals, and antibiotics due to their antimicrobial and antitumoral properties. They are synthesized through condensation reactions and have been explored for their potential in catalysis and as ligands in various chemical reactions (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

Quinoline derivatives demonstrate significant effectiveness as anticorrosive materials. The high electron density and ability to form stable chelating complexes with metallic surfaces highlight their utility in protecting against metallic corrosion, a vital application in materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives for optoelectronic applications emphasizes their importance in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. These compounds are integral to creating novel materials for organic light-emitting diodes (OLEDs) and solar cells (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Anticancer Activity

The quinazoline nucleus has been extensively studied for its anticancer properties, particularly against colorectal cancer. Modifications to the quinazoline structure yield derivatives with significant biological activity, offering a promising avenue for developing new anticancer agents with specific gene and protein modulation capabilities (N. Moorthy, Madan Singh, Vivek Chandraker, C. Karthikeyan, 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemical compounds with appropriate safety precautions .

Properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILXACUMKHZMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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